1-Methyl-6-methoxy-5-nitro-7-azaindole
Description
Properties
CAS No. |
1427502-46-2 |
|---|---|
Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
6-methoxy-1-methyl-5-nitropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H9N3O3/c1-11-4-3-6-5-7(12(13)14)9(15-2)10-8(6)11/h3-5H,1-2H3 |
InChI Key |
XMVYVVBNBNOLPA-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=CC(=C(N=C21)OC)[N+](=O)[O-] |
Canonical SMILES |
CN1C=CC2=CC(=C(N=C21)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of 7-azaindoles exhibit promising antitumor properties. For instance, a study highlighted the design of novel structural inhibitors based on the 7-azaindole core, demonstrating significant inhibitory effects against cyclin-dependent kinase 8 (CDK8), which is implicated in various cancers including acute myeloid leukemia. Compounds derived from this framework showed IC50 values in the nanomolar range, suggesting potent antitumor activity .
Melatonin Receptor Agonism
1-Methyl-6-methoxy-5-nitro-7-azaindole and its derivatives have been investigated for their potential as melatonin receptor agonists. A series of compounds were synthesized and evaluated for their binding affinities to MT(1) and MT(2) receptors, showing that modifications at specific positions can enhance melatoninergic activity . This suggests a potential application in sleep disorders and circadian rhythm regulation.
Antiviral Properties
The azaindole framework has been explored for antiviral applications, particularly against HIV. Certain derivatives demonstrate activity as reverse transcriptase inhibitors, making them candidates for further development in antiviral therapies . The structural modifications of azaindoles can lead to improved efficacy against viral targets.
Synthesis and Structure-Activity Relationships
The synthesis of this compound typically involves the modification of existing azaindole structures through various chemical reactions such as methylation and nitrosation. The structure-activity relationship (SAR) studies have shown that specific substitutions at the 5 and 6 positions of the azaindole core can significantly impact biological activity .
| Substitution Position | Effect on Activity |
|---|---|
| C-5 | Critical for antitumor potency |
| C-6 | Enhances melatonin receptor binding |
| C-7 | Influences solubility and clearance |
Case Study 1: Antitumor Efficacy
In a recent study, a series of 42 novel 7-azaindole derivatives were synthesized and screened for their antitumor activity. Among these, one compound exhibited an IC50 value of 51.3 nM against CDK8, indicating high selectivity and potential for clinical applications in cancer therapy .
Case Study 2: Melatonin Receptor Agonism
A group of researchers synthesized several derivatives of this compound to evaluate their efficacy as melatonin receptor agonists. The results showed that certain compounds had enhanced affinity for MT(1) and MT(2) receptors compared to standard melatonin, suggesting their utility in treating sleep-related disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The compound’s reactivity and applications are heavily influenced by the positions and nature of its substituents. Below is a comparative analysis with structurally related azaindoles:
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Substituents (Position) | Key Properties |
|---|---|---|---|---|---|
| 1-Methyl-6-methoxy-5-nitro-7-azaindole | Not provided | C₈H₇N₃O₃ | ~193.16 | 1-Me, 6-OMe, 5-NO₂ | High polarity due to nitro and methoxy; moderate lipophilicity from methyl |
| 6-Hydroxy-5-nitro-7-azaindole | 1260385-40-7 | C₇H₅N₃O₃ | 179.13 | 6-OH, 5-NO₂ | Increased hydrogen bonding capacity from hydroxyl; lower stability under acidic conditions |
| 7-Methoxy-3-nitro-6-azaindole | 1190314-26-1 | C₈H₇N₃O₃ | 193.16 | 7-OMe, 3-NO₂ | Electron-withdrawing nitro at position 3 alters ring reactivity; positional isomer of target compound |
Key Observations:
- In contrast, 7-methoxy-3-nitro-6-azaindole has nitro at position 3, which may activate ortho/para positions for further reactions .
- Electronic Effects : The methoxy group (electron-donating) at position 6 in the target compound counterbalances the electron-withdrawing nitro group at position 5, creating a polarized aromatic system. This differs from 6-hydroxy-5-nitro-7-azaindole, where the hydroxyl group’s acidity (pKa ~10) limits its stability in basic environments .
Preparation Methods
Preparation Methods Analysis
Starting Materials and Key Intermediates
The synthesis typically begins from 7-azaindole or its halogenated derivatives (e.g., 5-bromo-7-azaindole), which serve as pivotal intermediates for further functionalization.
- 5-Methoxy-7-azaindole is a common intermediate, synthesized via substitution reactions on 5-bromo-7-azaindole or direct methoxylation of azaindole derivatives.
- The methyl group at position 1 is introduced either by methylation of the nitrogen or by using methylated azaindole precursors.
- The nitro group at position 5 is introduced through controlled nitration reactions.
Synthetic Routes and Reaction Conditions
Synthesis of 5-Methoxy-7-azaindole (Key Intermediate)
A patented method (CN110128422B) describes a two-step approach:
- Step a: Preparation of an amino-methyl-methoxypyridine intermediate by reacting a precursor compound with sodium methoxide and copper powder in methanol under heating (130 °C) for 8–20 hours.
- Step b: Conversion of this intermediate into 5-methoxy-7-azaindole by dissolving it in an organic solvent, adding a base to deprotonate the methyl group, followed by reaction with N,N-dimethylformamide to form an aldehyde intermediate. This intermediate is then cyclized under acidic conditions (using acids such as hydrochloric acid, sulfuric acid, or formic acid) to yield the azaindole product.
This method avoids excessive use of bromine and manganese dioxide, reducing hazardous waste and improving environmental safety. The yields reported range from 29% to 52%, with high purity (above 98%) confirmed by HPLC, LC-MS, and NMR analyses.
| Step | Reagents & Conditions | Outcome | Yield (%) | Purity (%) |
|---|---|---|---|---|
| a | Sodium methoxide, Cu powder, MeOH, 130 °C | Amino-methyl-methoxypyridine | 29–52 | ~98 |
| b | Base, DMF, Acidic cyclization | 5-Methoxy-7-azaindole | - | ~98 |
Introduction of Methyl Group at N-1 Position
Methylation of the nitrogen atom in azaindole is commonly achieved via alkylation using methyl halides (e.g., methyl iodide) or methylating agents in the presence of bases such as potassium carbonate in polar aprotic solvents like DMF. This step is generally straightforward and yields the 1-methyl derivative with high selectivity.
Nitration at Position 5
Selective nitration is typically performed on the methoxy-substituted azaindole intermediate. Controlled nitration conditions involve:
- Use of mild nitrating agents (e.g., nitric acid diluted in acetic acid or sulfuric acid).
- Low temperatures to prevent over-nitration or decomposition.
- Monitoring by TLC or HPLC to optimize reaction time.
This step introduces the nitro group at position 5 with regioselectivity guided by the directing effects of the methoxy and methyl substituents.
Advanced Synthetic Strategies
One-Pot Suzuki Coupling for Diaryl Azaindoles
Recent research (ACS Omega, 2023) demonstrates the use of one-pot Suzuki-Miyaura cross-coupling reactions to assemble complex azaindole derivatives, including those with aryl substituents at C3 and C6 positions. Although this study focuses on diaryl azaindoles, the methodology can be adapted for the synthesis of methoxy and nitro-substituted azaindoles by selecting appropriate boronic acid partners and halogenated azaindole precursors.
- The reaction uses palladium catalysts (Pd2dba3), phosphine ligands (SPhos), and bases (Cs2CO3) in mixed solvents (toluene/ethanol).
- Sequential addition of arylboronic acids allows for controlled substitution.
- Reaction temperatures range from 60 °C to 110 °C with reaction times from 15 minutes to 12 hours.
This approach offers modularity and scalability for preparing substituted azaindoles, potentially including 1-methyl-6-methoxy-5-nitro-7-azaindole analogs.
Use of Bromine as a Place-Holding Group
A scalable synthesis of 7-methyl-4-azaindole (De Gruyter, 2017) uses bromine atoms as protecting/placeholder groups during key synthetic steps, removed only in the final reductive cyclization. This strategy could be adapted for 7-azaindole derivatives to improve yields and facilitate multi-gram scale synthesis.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents & Conditions | Yield & Purity | Notes |
|---|---|---|---|---|
| Synthesis of 5-methoxy-7-azaindole | Two-step synthesis via amino-methyl-methoxypyridine intermediate, base-mediated cyclization with DMF | Sodium methoxide, Cu powder, MeOH, base, DMF, acid | 29–52% yield, ~98% purity | Avoids bromine and manganese dioxide; environmentally friendlier |
| N-Methylation at N-1 | Alkylation with methyl halides in presence of base | Methyl iodide, K2CO3, DMF | High yield | Standard alkylation; mild conditions |
| Nitration at position 5 | Controlled nitration using diluted nitric acid or mixed acid systems | HNO3, AcOH or H2SO4, low temperature | Moderate to high yield | Requires careful control to avoid over-nitration |
| One-pot Suzuki coupling (advanced) | Sequential Pd-catalyzed cross-coupling for aryl substitution on azaindole scaffold | Pd2dba3, SPhos, Cs2CO3, toluene/ethanol | Variable, scalable | Modular approach; adaptable for complex substitution patterns |
| Bromine placeholder strategy | Use of bromine as a temporary substituent to facilitate key cyclization and substitution steps | Brominated intermediates, reductive cyclization | Improved scalability | Useful for large-scale synthesis; may reduce yield loss on scale-up |
Detailed Research Findings and Characterization
- Purity and Structural Confirmation: Products are routinely characterized by HPLC, LC-MS, and NMR spectroscopy (1H and 13C NMR). For example, 5-methoxy-7-azaindole intermediates show purity >98% and well-resolved NMR spectra confirming substitution patterns.
- Yield Optimization: Reaction times, temperatures, and reagent equivalents are optimized to balance yield and purity. For example, sodium methoxide equivalents and copper catalyst loading directly impact yield in methoxylation steps.
- Environmental and Operational Considerations: Newer methods reduce hazardous waste by minimizing bromine usage and avoiding manganese dioxide oxidation, favoring greener solvents and recyclable catalysts.
Q & A
Q. What are the common synthetic routes for preparing 1-Methyl-6-methoxy-5-nitro-7-azaindole, and how are regioselectivity challenges addressed?
The synthesis of 7-azaindole derivatives often involves palladium-catalyzed cross-coupling, nitration, and functional group manipulation. For example, regioselective chlorination of 7-azaindole via its N-oxide intermediate has been employed to introduce substituents at specific positions (e.g., 5-nitro and 6-methoxy groups) . Key steps include:
- N-oxide formation : Enhances reactivity for subsequent electrophilic substitution.
- Palladium-catalyzed cyanation : To install aminomethyl or nitrile groups.
- Selective reduction : Ensures monodechlorination or retention of nitro groups.
Methodological optimization (e.g., solvent choice, temperature) is critical to avoid byproducts.
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm substitution patterns, with nitro groups causing deshielding in adjacent protons.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., nitro group positioning), as seen in related 7-azaindole derivatives stored in databases like CCDC-2191474 .
- HPLC purity analysis : Ensures >99% purity, as required for pharmaceutical intermediates .
Advanced Research Questions
Q. How does the electronic environment of 7-azaindole influence the regioselectivity of nitration and methoxy substitution?
The electron-deficient nature of 7-azaindole (due to the nitrogen atom at position 7) directs electrophilic substitution to specific positions. Computational studies (DFT calculations) can predict reactivity:
- Nitro groups : Prefer electron-deficient positions (e.g., position 5) due to resonance stabilization.
- Methoxy groups : Electron-donating effects favor substitution at position 6, balancing steric and electronic factors .
Experimental validation via competitive reactions (e.g., nitration under varying conditions) is essential to confirm theoretical predictions.
Q. What are the implications of the nitro group’s position (C5) on the biological activity or photophysical properties of 7-azaindole derivatives?
- Biological activity : The nitro group at C5 may enhance interactions with enzyme active sites (e.g., kinase inhibition) by acting as a hydrogen-bond acceptor.
- Photophysical properties : Nitro groups can quench fluorescence but improve stability under UV light. Comparative studies with analogs (e.g., 5-methoxy vs. 5-nitro derivatives) are needed to isolate effects .
Q. How can contradictory data on reaction yields or regioselectivity in 7-azaindole functionalization be resolved?
- Systematic screening : Vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), ligands (e.g., Xantphos), and solvents (e.g., DMF vs. THF) to identify optimal conditions.
- In-situ monitoring : Use techniques like IR spectroscopy to track intermediate formation.
- Cross-validation : Compare results with structurally similar compounds (e.g., 5-Chloro-7-azaindole) to identify trends .
Q. What computational tools are recommended for predicting reaction pathways or optimizing synthetic routes for 7-azaindole derivatives?
- Density Functional Theory (DFT) : Models transition states and intermediates for nitration or cross-coupling steps.
- Molecular docking : Predicts binding affinity in drug discovery contexts.
- Process simulation software : Tools like COMSOL Multiphysics integrate AI for optimizing reaction parameters (e.g., temperature gradients, mixing efficiency) .
Methodological Recommendations
- For regioselective synthesis : Prioritize N-oxide intermediates to enhance control over substitution patterns .
- For data reproducibility : Adhere to protocols from primary literature (e.g., The Journal of Organic Chemistry) and document deviations rigorously .
- For interdisciplinary collaboration : Leverage databases like CCDC for crystallographic data and cross-disciplinary insights (e.g., material science applications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
